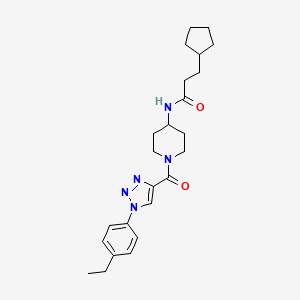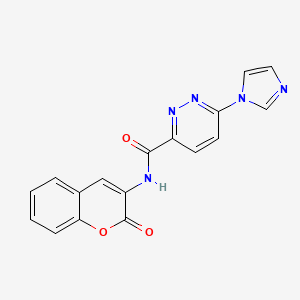
6-(1H-imidazol-1-yl)-N-(2-oxo-2H-chromen-3-yl)pyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1H-imidazol-1-yl)-N-(2-oxo-2H-chromen-3-yl)pyridazine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes an imidazole ring, a pyridazine ring, and a chromen-2-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1H-imidazol-1-yl)-N-(2-oxo-2H-chromen-3-yl)pyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the imidazole and pyridazine rings. These rings are then coupled together using appropriate reagents and reaction conditions. Common synthetic routes include:
Imidazole Synthesis: Imidazole can be synthesized through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions.
Pyridazine Synthesis: Pyridazine derivatives can be synthesized through the cyclization of 1,4-diaminobenzene with β-diketones.
Coupling Reaction: The imidazole and pyridazine rings are then coupled using a suitable coupling agent, such as a carbodiimide, in the presence of a base.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(1H-imidazol-1-yl)-N-(2-oxo-2H-chromen-3-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and tetrahydrofuran.
Substitution: Amines, alcohols, and polar aprotic solvents.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: Amides, esters, and ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 6-(1H-imidazol-1-yl)-N-(2-oxo-2H-chromen-3-yl)pyridazine-3-carboxamide is studied for its potential biological activity. It has been investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: In the medical field, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism by which 6-(1H-imidazol-1-yl)-N-(2-oxo-2H-chromen-3-yl)pyridazine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, while the chromen-2-one moiety can interact with enzymes and receptors. The exact molecular pathways involved depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Imidazole Derivatives: Other imidazole-containing compounds, such as 1-methylimidazole and 2-ethylimidazole.
Pyridazine Derivatives: Compounds like 3,6-dihydro-2H-pyridazine-3-carboxamide.
Chromen-2-one Derivatives: Compounds such as 2-oxo-2H-chromene-3-carboxamide.
Uniqueness: 6-(1H-imidazol-1-yl)-N-(2-oxo-2H-chromen-3-yl)pyridazine-3-carboxamide stands out due to its unique combination of functional groups and its potential applications across multiple fields. Its ability to undergo various chemical reactions and its biological activity make it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
6-imidazol-1-yl-N-(2-oxochromen-3-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5O3/c23-16(12-5-6-15(21-20-12)22-8-7-18-10-22)19-13-9-11-3-1-2-4-14(11)25-17(13)24/h1-10H,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFYMLQFYRQSBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)C3=NN=C(C=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
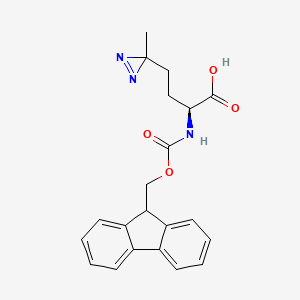
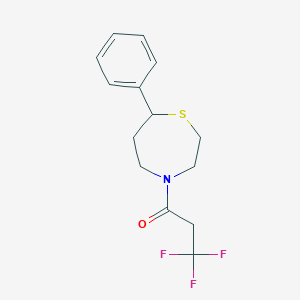
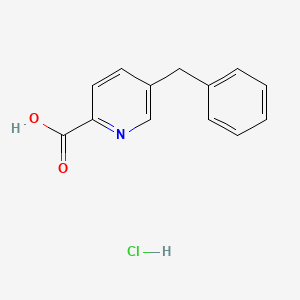
![3-methoxy-2-methyl-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-2H-indazole-6-carboxamide](/img/structure/B2947259.png)
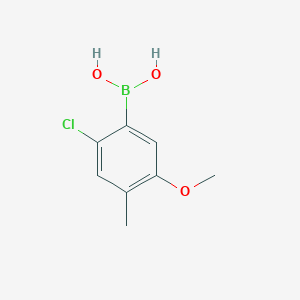
![2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-ethoxyphenol](/img/structure/B2947265.png)
![6-[(5-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2947267.png)
![1-(Chloromethyl)-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2947270.png)
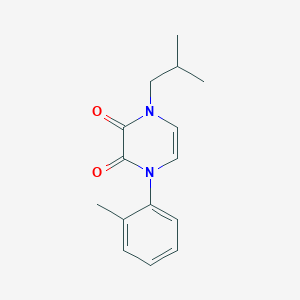
![3-(1-(1-(Benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2947272.png)
![3-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2947274.png)
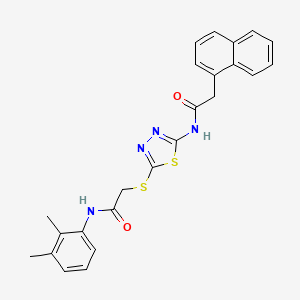
![(3Z)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2947277.png)
